molecular formula C13H12N4O3S B1202882 N-(3-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide

N-(3-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide

Cat. No. B1202882
M. Wt: 304.33 g/mol
InChI Key: BPXXZHVSAQGMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide is an anilide.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Polymer-Supported Syntheses : A review highlighted the synthetic approaches for preparing variously functionalized oxazine and thiazine derivatives using solid-phase synthesis (SPS). It was noted that the field is continuously expanding, with contributions involving stereoselective polymer-supported syntheses indicating significant advancements (Králová et al., 2018).

Biological Activities and Applications

  • Heterocyclic Compounds with Therapeutic Potential : N-alkylphenothiazines, a group of heterocyclic aromatic molecules, have been recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The review also discussed the potential of these compounds in forming biologically active metal complexes (Krstić et al., 2016).

  • Novel Insecticides : Research on new insecticide groups with novel chemistries like thiazine derivatives has been noted. The focus has been on developing green chemistries with novel biochemical targets for sustainable pest control and human safety (Kodandaram et al., 2010).

  • Antibacterial Activity : A study reviewed the antibacterial activity of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids against Staphylococcus aureus. These hybrids, including 1,2,4-triazole derivatives, were noted for their broad-spectrum antibacterial activity and potential against drug-resistant strains (Li & Zhang, 2021).

Pharmacological Profiles and Applications

  • Thiazine Scaffold in Medicinal Chemistry : Thiazine and its derivatives have been recognized for their multifaceted pharmacological profiles. These compounds have been utilized in the synthesis of agents with anti-proliferative, anti-bacterial, antipsychotic, analgesic, anti-inflammatory, antifungal, and antiviral activities. The review stressed the potential of thiazine derivatives in designing superior medicinally active agents (Choudhary et al., 2018).

properties

Product Name

N-(3-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

N-(3-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide

InChI

InChI=1S/C13H12N4O3S/c1-20-9-4-2-3-8(5-9)15-12(19)10-6-11(18)17-7-14-16-13(17)21-10/h2-5,7,10H,6H2,1H3,(H,15,19)

InChI Key

BPXXZHVSAQGMTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)N3C=NN=C3S2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.